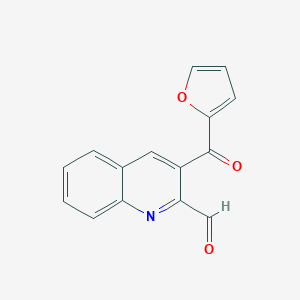

3-(2-Furoyl)quinoline-2-carboxaldehyde

Overview

Description

3-(2-Furoyl)quinoline-2-carboxaldehyde is a compound that can be considered as a part of the quinoline and furan families. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. Furans are a class of heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds that contain both quinoline and furan moieties can exhibit interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of furano[3,2-c]quinoline derivatives has been reported through a one-pot synthesis from substituted anilines, benzaldehydes, and dienophiles via the Povarov reaction catalyzed by HCl–ethanol, which provides good to excellent yields with high diastereoselectivity . Another method for synthesizing quinoline–furan conjugates involves the condensation of 2-chloroquinoline-3-carbaldehyde with acetylenedicarboxylates and isocyanides, yielding functionalized furylquinolines in good to excellent yields . Additionally, furo[2',3':5,6]pyrano[4,3-b]quinoline derivatives have been synthesized via intramolecular hetero-Diels–Alder reactions catalyzed by bismuth(III) chloride with high trans selectivity .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline core with a furan ring attached at the 2-position of the quinoline via a furoyl group. The presence of the aldehyde group at the 2-carboxaldehyde position allows for further chemical modifications and reactions. The stereochemistry and specific substituents on the rings can significantly influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Compounds similar to this compound can participate in various chemical reactions. For instance, furan-2-carbaldehydes have been used as C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones through photocatalytic C–C bond cleavage . Moreover, derivatives of furo[2,3-f]quinoline have been synthesized by reacting enamines with quinolinequinones, indicating the potential for this compound to undergo similar reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties characteristic of both furan and quinoline derivatives. These might include moderate to high stability, potential aromaticity, and the ability to participate in various organic reactions due to the presence of reactive functional groups such as the aldehyde. The compound's solubility, melting point, and other physical properties would depend on the specific substituents and stereochemistry.

Scientific Research Applications

1. Protein Concentration Estimation

3-(2-Furoyl)quinoline-2-carboxaldehyde (FQ) is used as a sensitive fluorogenic dye for estimating protein concentrations. FQ labels proteins at primary amines, found at lysines and N-termini, enabling accurate estimation of protein concentration in biological samples using SDS-capillary gel electrophoresis-laser induced fluorescence detection (SDS-CGE-LIF) (Arrell & Kalman, 2016).

2. Analysis of Primary Amines

FQ has been synthesized and characterized as a fluorogenic reagent for liquid chromatography. It forms highly fluorescent isoindoles when reacting with primary amines, facilitating the high-sensitivity analysis of amino acids (Beale et al., 1990).

3. Labeling Efficiency in Protein Analysis

FQ is used to study the reaction efficiency with proteins. It labels proteins to produce fluorescent products, and its reaction with alpha-lactalbumin by mass spectrometry revealed variations in labeling efficiency, indicating differences in the accessibility of labeling sites (Wojcik et al., 2008).

4. High Sensitivity Protein Analysis

In automated protein analysis systems, FQ labels proteins creating a fluorescent product. This system provides high sensitivity in detecting proteins, crucial for detailed protein analysis (Michels et al., 2002).

5. Amino Acid Analysis in Pharmaceuticals and Plasma

FQ is used for on-capillary derivatization and analysis of free amino acids in pharmaceutical preparations and plasma samples, providing a reliable method for amino acid analysis (Veledo et al., 2005).

6. Investigation of Biogenic Amines

FQ is utilized for the fluorescent labeling of biogenic amines, enabling their determination in complex samples such as tobacco leaf extract. This approach offers enhanced sensitivity and specificity in the analysis of biogenic amines (Liu et al., 2003).

7. Study of Protein-Phospholipid Interactions

FQ has been employed to study interactions between phospholipids and proteins. This method allows for the detection of these interactions at nanomolar protein concentrations, expanding our understanding of protein-phospholipid dynamics (Hu et al., 2001).

8. Protein Labeling Heterogeneity

Research on FQ's impact on the physical-chemical properties of proteins has shown that labeling with FQ can change the acid-base properties of proteins, affecting their electrophoretic behavior and providing insights into protein structure and function (Stoyanov et al., 2002).

Mechanism of Action

Target of Action

The primary target of 3-(2-Furoyl)quinoline-2-carboxaldehyde (FQ) are primary amines . This compound is a fluorogenic amine labeling dye that reacts specifically with primary amines to form highly fluorescent conjugates .

Mode of Action

This reaction is fluorogenic, meaning it generates fluorescence as a result of the chemical reaction . Cyanide, typically provided via KCN or NaCN salts, is a required co-substrate in this fluorogenic reaction .

Biochemical Pathways

It’s known that fq is used for the detection of amines and peptides , which are involved in a wide range of biochemical pathways. The fluorescence generated by the reaction of FQ with primary amines can be used to track these molecules, providing insights into the pathways they are involved in.

Pharmacokinetics

It’s known that fq is soluble in methanol , which could potentially influence its absorption and distribution in a biological system.

Result of Action

The result of FQ’s action is the formation of fluorescent products when it reacts with primary amines . This fluorescence can be detected using specific techniques, such as capillary electrophoresis with laser-induced fluorescence . Once bound to protein, the excitation wavelength is 480 nm (blue) and the emission wavelength is 600 nm (orange) .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3-(2-Furoyl)quinoline-2-carboxaldehyde is a neutral fluorogenic probe for amines for the picomolar assay of proteins by capillary electrophoresis (CE) . It reacts with primary amines to form fluorescent products .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a fluorogenic probe for amines . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology and monitor microorganisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with primary amines to form fluorescent products . Cyanide, typically provided via KCN or NaCN salts, is a required co-substrate in the fluorogenic reaction .

properties

IUPAC Name |

3-(furan-2-carbonyl)quinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO3/c17-9-13-11(15(18)14-6-3-7-19-14)8-10-4-1-2-5-12(10)16-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCHURHVMDRFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155292 | |

| Record name | 3-(2-Furoyl)quinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126769-01-5 | |

| Record name | 3-(2-Furoyl)quinoline-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126769015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Furoyl)quinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Furoyl)quinoline-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

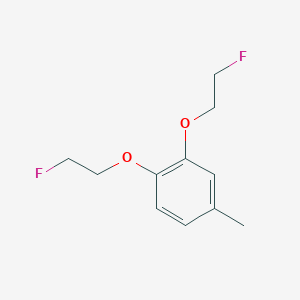

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)